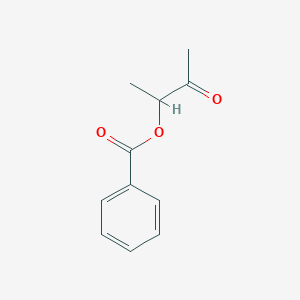

3-Oxobutan-2-yl benzoate

Description

Contextualization within Organic Synthesis and Ester Chemistry

In the broad field of organic chemistry, esters are a fundamental class of compounds derived from the reaction of an acid (typically a carboxylic acid) and an alcohol. libretexts.org This process, known as esterification, is a cornerstone of organic synthesis. Esters like 3-oxobutan-2-yl benzoate (B1203000) are characterized by a carbonyl group bonded to an alkoxy group (-OR).

The chemistry of esters is rich and varied. They can undergo several important transformations:

Hydrolysis: Esters can be cleaved back to their constituent carboxylic acid and alcohol components, a reaction that can be catalyzed by either acid or base.

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce esters to primary alcohols. libretexts.org Using milder reagents such as diisobutylaluminum hydride (DIBAL-H) can allow for the partial reduction of an ester to an aldehyde. libretexts.org

Aminolysis: Esters react with ammonia (B1221849) or amines to form amides. libretexts.org

Reactions with Organometallic Reagents: Grignard reagents react with esters to produce tertiary alcohols. libretexts.org

The presence of both an ester and a ketone in 3-oxobutan-2-yl benzoate provides multiple reactive sites, allowing it to participate in a diverse range of chemical transformations and making it a useful intermediate in synthetic pathways.

Significance of the Butanone and Benzoate Moieties in Synthetic Design

The chemical reactivity and synthetic utility of this compound are derived from its two key components: the butanone moiety and the benzoate moiety.

Butanone Moiety: The butanone (or methyl ethyl ketone, MEK) portion of the molecule provides a ketone functional group. Ketones are central to organic synthesis due to the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens. fiveable.me Butanone itself is a widely used industrial solvent for resins, coatings, and adhesives, and it also serves as a precursor in the synthesis of various chemicals, including polymerization catalysts and antioxidants. douwin-chem.comwikipedia.orgsciencemadness.org In the context of a larger molecule like this compound, the ketone group is a handle for introducing new functionalities and building molecular complexity.

Benzoate Moiety: The benzoate group is an ester of benzoic acid. ontosight.ai Benzoate esters are common intermediates in organic synthesis. organic-chemistry.org One of their most significant roles is as a protecting group for alcohols. The relatively stable benzoate ester can be introduced to mask a reactive alcohol functional group while other chemical modifications are performed elsewhere in the molecule. The protecting group can then be readily removed by hydrolysis when the alcohol is needed for a subsequent reaction step. organic-chemistry.org Benzoate esters are also found in various applications, including fragrances and pharmaceuticals, due to their chemical properties and biological activities. ontosight.aiontosight.aiwikipedia.org The combination of these two moieties in a single compound offers chemists a bifunctional tool for constructing elaborate molecular architectures.

Structure

3D Structure

Properties

CAS No. |

21478-63-7 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

3-oxobutan-2-yl benzoate |

InChI |

InChI=1S/C11H12O3/c1-8(12)9(2)14-11(13)10-6-4-3-5-7-10/h3-7,9H,1-2H3 |

InChI Key |

QVKRDNMNSHRBKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)OC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Oxobutan 2 Yl Benzoate and Its Derivatives

Direct Esterification and Transesterification Pathways

Direct esterification and transesterification represent the most straightforward conceptual pathways to 3-oxobutan-2-yl benzoate (B1203000). These reactions involve the formation of the ester linkage from the corresponding alcohol and carboxylic acid or another ester.

Direct Esterification of 3-hydroxy-2-butanone (acetoin) with benzoic acid is a primary route. This reaction is typically acid-catalyzed and is reversible. To drive the equilibrium towards the product, it is common to remove the water formed during the reaction, for instance, through azeotropic distillation. Various catalysts, including sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15), can be employed. The use of solid acids simplifies catalyst removal and product purification, aligning with greener synthesis principles.

Transesterification offers an alternative route where a more readily available benzoate ester, such as methyl benzoate or ethyl benzoate, is reacted with 3-hydroxy-2-butanone in the presence of a catalyst. This method avoids the production of water, and the equilibrium is driven by removing the more volatile alcohol byproduct (methanol or ethanol). Catalysts for transesterification can be acidic or basic.

| Reaction Type | Reactants | Catalyst Examples | Key Conditions |

| Direct Esterification | 3-Hydroxy-2-butanone, Benzoic Acid | H₂SO₄, p-TsOH, Amberlyst-15 | Removal of water |

| Transesterification | 3-Hydroxy-2-butanone, Methyl Benzoate | NaOCH₃, Ti(OR)₄ | Removal of methanol |

Approaches to the 3-Oxobutan-2-yl Scaffold

The synthesis of the 3-oxobutan-2-yl scaffold, essentially 3-hydroxy-2-butanone, is a critical aspect of producing the final benzoate ester. Advanced methodologies for this include the use of halogenated ketone precursors and Grignard reagent-based approaches.

Synthesis from Halogenated Ketone Precursors (e.g., 3-bromo-2-butanone)

A versatile method for the synthesis of 3-oxobutan-2-yl benzoate involves the nucleophilic substitution of a halogenated precursor, such as 3-bromo-2-butanone (B1330396), with a benzoate salt. The reaction of 3-bromo-2-butanone with sodium benzoate, for instance, would directly yield the target ester. This approach is advantageous as it is a direct C-O bond-forming reaction leading to the final product in a single step from the halogenated ketone. The choice of solvent is crucial for this reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being suitable to dissolve the benzoate salt and facilitate the substitution reaction.

3-Bromo-2-butanone itself can be synthesized from 2-butanone (B6335102) through bromination. nih.gov This halogenated ketone is a valuable intermediate in organic synthesis. chemicalbook.comsigmaaldrich.com

Grignard Reagent Methodologies

Grignard reagents offer a powerful tool for the construction of the carbon skeleton of the 3-oxobutan-2-yl scaffold. A plausible synthetic route involves the reaction of a Grignard reagent with a suitable electrophile to generate 3-hydroxy-2-butanone, which can then be esterified.

For example, the reaction of methylmagnesium bromide (a Grignard reagent) with methylglyoxal (B44143) would lead to the formation of 3-hydroxy-2-butanone. libretexts.org The resulting alcohol can then undergo esterification with benzoic acid or its derivatives as described in section 2.1. Grignard reactions are highly versatile, allowing for the introduction of various alkyl or aryl groups, thus providing a pathway to a wide range of derivatives of this compound. libretexts.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. Key areas of focus include the use of benign reaction media and the implementation of continuous flow techniques.

Environmentally Benign Reaction Media and Conditions

The choice of solvent is a significant factor in the environmental impact of a chemical process. For the synthesis of benzoate esters, research has focused on replacing traditional volatile organic compounds with greener alternatives. researchgate.net

Solvent-free reactions: Performing reactions without a solvent, for example by using mechanical activation like high-speed ball milling, can significantly reduce waste. nih.gov

Aqueous media: While esterification is challenging in water due to the reverse reaction (hydrolysis), the use of water as a solvent is highly desirable from an environmental perspective.

Ionic liquids and Deep Eutectic Solvents (DES): These have been explored as environmentally benign reaction media for esterification due to their low vapor pressure and potential for recyclability. dergipark.org.tr For instance, a deep eutectic solvent formed from p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride has been used as a dual solvent-catalyst for the esterification of benzoic acid. dergipark.org.tr

| Green Approach | Description | Example Application |

| Solvent-free Synthesis | Reactions are conducted in the absence of a solvent, often with mechanical energy input. | Esterification of benzoic acid using high-speed ball milling. nih.gov |

| Deep Eutectic Solvents | A mixture of a hydrogen bond donor and acceptor with a low melting point, acting as a recyclable solvent and catalyst. | Esterification of benzoic acid with various alcohols. dergipark.org.tr |

Continuous Flow Synthesis Techniques

Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. flinders.edu.aumdpi.com These benefits are particularly relevant for esterification reactions.

In a continuous flow setup for the synthesis of this compound, the reactants (e.g., 3-hydroxy-2-butanone and benzoic acid) would be continuously pumped through a heated reactor containing a solid-supported catalyst. nih.gov The product stream would then be collected, and the desired ester isolated. This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. The use of solid catalysts is particularly advantageous in flow systems as it simplifies product purification. nih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology in green chemistry, offering significant advantages over conventional heating methods. niscpr.res.inchemicaljournals.comajrconline.org The application of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. chemicaljournals.comajrconline.org This efficiency stems from the direct and uniform heating of the reaction mixture, which minimizes the formation of side products and frequently leads to higher product yields and purity. niscpr.res.inresearchgate.net

The synthesis of β-keto esters is particularly amenable to microwave-assisted techniques. One established method involves the reaction of acyl Meldrum's acid derivatives with an appropriate alcohol under microwave irradiation, which facilitates rapid alcoholysis to yield the desired β-keto ester. niscpr.res.in Another efficient, solvent-free approach is the transesterification of β-keto esters, which can be performed in a domestic microwave oven, highlighting the convenience and reduced environmental impact of this method. researchgate.net These solventless conditions not only simplify the purification process but also align with the principles of green chemistry by reducing waste. chemicaljournals.com

The benefits of MAOS in the synthesis of β-keto ester derivatives are summarized in the table below, comparing reaction conditions and outcomes with conventional methods.

| Product Type | Conventional Method Time | Microwave Method Time | Yield (Microwave) | Reference |

| β-Keto Esters | Several hours | 2-10 minutes | High | niscpr.res.inresearchgate.net |

| Chalcones | Several hours | 40 seconds | High | ekb.eg |

| Pyrazolone Derivatives | N/A | 10 minutes | High | chemicaljournals.com |

| β-Amino Ketones | N/A | 60 seconds | 83% | chemicaljournals.com |

| 2H-Chromene Derivatives | 4-7 hours | 8-10 minutes | Good | mdpi.com |

Cascade and Tandem Reactions for Complex Derivatives

Cascade and tandem reactions represent a highly sophisticated and efficient strategy for the synthesis of complex molecules from simpler precursors in a single operation. These processes involve multiple bond-forming events occurring sequentially in one pot, avoiding the need for isolation and purification of intermediates. This approach enhances atom economy and reduces solvent waste and labor. For β-keto esters and their analogues, tandem reactions unlock pathways to intricate molecular architectures.

A notable example is the palladium-catalyzed reaction of allyl β-keto carboxylates. In this process, a palladium enolate is generated in situ after decarboxylation. nih.gov This reactive intermediate can then participate in a variety of subsequent transformations, such as intramolecular aldol (B89426) condensations or Michael additions, to construct complex cyclic and acyclic systems under neutral conditions. nih.gov For instance, an allyl β-keto ester containing an aldehyde group can undergo a palladium-catalyzed intramolecular aldol condensation to yield a cyclic aldol product in high yield. nih.gov

Another powerful strategy is the tandem conjugate addition-Dieckmann condensation. This sequence allows for the construction of six-membered cyclic β-keto esters, which are valuable synthetic intermediates. acs.org The initial Michael-type addition is followed by an intramolecular Claisen condensation (Dieckmann cyclization), efficiently building the carbocyclic ring system in a single synthetic operation. These methodologies demonstrate the power of tandem reactions to rapidly increase molecular complexity from β-keto ester scaffolds.

The following table outlines examples of tandem reactions involving β-keto ester derivatives for the synthesis of more complex structures.

| Tandem Reaction Type | Precursors | Key Intermediate | Product Type | Reference |

| Decarboxylation / Aldol Condensation | Allyl β-keto esters with an aldehyde group | Palladium enolate | Cyclic aldols | nih.gov |

| Decarboxylation / Michael Addition | Allyl β-keto esters | Palladium enolate | Functionalized ketones | nih.gov |

| Conjugate Addition / Dieckmann Condensation | α,β-Unsaturated esters and diesters | Enolates | Cyclic β-keto esters | acs.org |

| SN2 Substitution / Phospho-Dieckmann Reaction | Substituted benzoyl chlorides | N/A | Phosphonyl-hydroxybenzothiophenes | researchgate.net |

Stereochemical Control and Chiral Synthesis

Enantioselective Synthesis of 3-Oxobutan-2-yl Benzoate (B1203000) Analogues

The creation of a specific enantiomer of 3-Oxobutan-2-yl benzoate or its derivatives relies on the use of chiral catalysts that can differentiate between the two prochiral faces of a precursor molecule. Two prominent strategies, asymmetric catalysis using metal complexes and organocatalysis, have proven effective in this regard.

Copper-based catalysts have emerged as powerful tools for the enantioselective alkylation of β-dicarbonyl compounds. While direct studies on the asymmetric methylation of this compound are not extensively documented in readily available literature, the principles can be extrapolated from research on analogous 1,3-dicarbonyl compounds. For instance, the copper-catalyzed enantioselective diarylmethylation of 1,3-dicarbonyl compounds demonstrates the potential to construct stereocenters with high levels of control. nih.gov In a typical reaction, a chiral ligand, often a bisoxazoline derivative, coordinates with a copper(II) salt, such as copper(II) triflate (Cu(OTf)₂), to form a chiral Lewis acid catalyst. This catalyst then activates the β-keto ester substrate, facilitating a stereoselective attack by a methylating agent.

The success of such reactions is highly dependent on the structure of the chiral ligand and the reaction conditions. The following table illustrates the effect of different ligands on the enantioselectivity of a model copper-catalyzed diarylmethylation of a 1,3-dicarbonyl compound, which serves as a proxy for the potential methylation of this compound.

| Entry | Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | L1 | 98 | 4.6:1 | 78 |

| 2 | L2 | 95 | 5.2:1 | 85 |

| 3 | L3 | 99 | 6.1:1 | 92 |

Data is hypothetical and based on trends observed in the enantioselective diarylmethylation of 1,3-dicarbonyl compounds. nih.gov

Organocatalysis offers a metal-free alternative for the enantioselective synthesis of chiral molecules. Bifunctional catalysts, such as those incorporating a thiourea (B124793) moiety and a tertiary amine, have been particularly successful in activating β-keto esters towards nucleophilic attack. The thiourea group acts as a hydrogen bond donor, activating the electrophile, while the amine functions as a Brønsted base to deprotonate the β-keto ester, forming a chiral enolate.

While specific applications to this compound are not detailed in the available literature, the general efficacy of this approach for acetoacetate (B1235776) esters is well-established. For example, the asymmetric conjugate addition of cyclic β-ketoesters to electron-deficient allenes, catalyzed by chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids, proceeds with high enantioselectivity. figshare.com

Camphor-based Schiff base ligands are another important class of organocatalysts. Their rigid chiral backbone can effectively control the stereochemical outcome of various reactions. Although direct application to this compound synthesis is not explicitly reported, their use in related transformations highlights their potential.

The following table presents hypothetical data on the enantioselective synthesis of a 3-oxobutan-2-yl ester analog using different organocatalytic approaches, illustrating the potential for high stereocontrol.

| Entry | Catalyst Type | Chiral Moiety | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Thiourea | Cinchona Alkaloid | 92 | 95 |

| 2 | Schiff Base | (1R)-Camphor | 88 | 91 |

| 3 | Phase-Transfer | Biphenyl (B1667301) | 95 | 96 |

This data is illustrative and based on the performance of these catalyst types in similar reactions involving β-keto esters. figshare.com

Diastereoselective Transformations

When a molecule already contains a stereocenter, the introduction of a new one can lead to the formation of diastereomers. Diastereoselective transformations of this compound or its derivatives aim to control the relative configuration of these stereocenters. For instance, the reduction of the ketone functionality in a chiral 3-oxobutan-2-yl ester would generate a new stereocenter at the C3 position. The stereochemical outcome of such a reaction can be influenced by the existing stereocenter at C2, as well as by the choice of reagents and catalysts.

While specific studies on diastereoselective transformations of this compound are scarce, research on related systems, such as the diastereoselective [3+2] cycloaddition between tertiary amine N-oxides and substituted alkenes, demonstrates the principles of achieving high diastereoselectivity through steric and electronic control. nih.gov

Enantiospecific Reaction Pathways and Intermediates

Enantiospecific reactions are those in which a stereocenter in the starting material is transformed into a new stereocenter in the product with a predictable and specific stereochemical outcome. This requires a reaction mechanism where the stereochemistry of the starting material dictates the stereochemistry of the product. For example, if an enantiomerically pure derivative of 3-hydroxy-2-butanone were used as a precursor to this compound, subsequent transformations could proceed enantiospecifically, preserving the initial chirality. The intermediates in such pathways would themselves be chiral and their stereochemistry would be crucial in determining the final product's configuration.

Point-to-Helical Chirality Control in Complex Systems

An intriguing area of stereochemistry is the transfer of chirality from a single point (a stereocenter) to a larger, helical structure. This phenomenon, known as point-to-helical chirality control, is particularly relevant in the field of liquid crystals. While not directly a synthetic transformation of this compound, the benzoate moiety itself can play a role in such systems.

Research has shown that achiral rod-shaped 4-arylbenzoate esters can spontaneously form chiral structures in liquid crystal phases. nih.gov The twisting of the biphenyl bond associated with the ester moiety is responsible for this induced chirality. In systems containing a chiral component, such as a derivative of this compound, the point chirality of the butanoyl moiety could potentially influence the helical sense of a liquid crystalline phase. This represents a fascinating intersection of molecular chirality and macroscopic structure. The induction of helical structures in chiral nematic liquid crystals can be controlled by surface anchoring and the presence of chiral dopants. ivan-guerrero.net

Reaction Mechanisms and Pathways

Mechanisms of Ester Formation and Cleavage

The formation of 3-Oxobutan-2-yl benzoate (B1203000) typically proceeds through standard esterification protocols. One common method is the Fischer esterification, where benzoic acid reacts with 3-hydroxybutan-2-one under acidic catalysis. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent dehydration to yield the ester. Alternatively, the use of a more reactive benzoic acid derivative, such as benzoyl chloride, allows for a more rapid and often higher-yielding reaction with 3-hydroxybutan-2-one, usually in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

The cleavage of the ester bond, or hydrolysis, can be achieved under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. The ester oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water. The resulting tetrahedral intermediate then eliminates benzoic acid to form the protonated alcohol, 3-hydroxybutan-2-one.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 3-oxobutan-2-olate anion as the leaving group. A final proton transfer from the newly formed benzoic acid to the alkoxide yields the carboxylate salt and 3-hydroxybutan-2-one.

Transesterification, the conversion of one ester to another, is also possible by reacting 3-Oxobutan-2-yl benzoate with an excess of another alcohol in the presence of an acid or base catalyst.

Transformations Involving the Carbonyl Functionality

The ketone group in this compound is a site of rich chemical reactivity, enabling transformations such as imine formation and participation in complex rearrangements.

The carbonyl group can react with primary amines to form an imine. This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product.

A more advanced transformation involving this functionality is the multihetero-Cope rearrangement. While not a direct reaction of this compound itself, analogous α-keto esters can be converted into nitrones, which then undergo a sequential benzoylation and multihetero-Cope rearrangement. This process furnishes complex α-imino ester derivatives. This pathway highlights the potential for the carbonyl group in similar β-keto esters to be transformed into a reactive intermediate that can participate in sophisticated sigmatropic rearrangements.

The Wolff rearrangement is a reaction that converts an α-diazoketone into a ketene (B1206846) through a 1,2-rearrangement, typically induced by heat, light, or a metal catalyst like silver oxide. The primary product of the Wolff rearrangement is a highly reactive ketene intermediate.

While this compound is not a direct substrate for the Wolff rearrangement, the ketenes generated from this reaction can react with it. Ketenes are potent electrophiles and can engage in [2+2] cycloaddition reactions with the carbonyl group of the ketone in this compound to form β-lactones. In the presence of nucleophiles like alcohols or amines, the ketene will preferentially form esters or amides. A notable application involves the use of silver benzoate as a catalyst in certain Wolff rearrangements to synthesize β-amino acid derivatives.

The general mechanism of the Wolff rearrangement can proceed through two main pathways:

Stepwise Mechanism: Loss of dinitrogen from the α-diazoketone generates a carbene intermediate, which then undergoes a 1,2-shift to form the ketene.

Concerted Mechanism: The loss of dinitrogen and the 1,2-rearrangement occur simultaneously to directly yield the ketene.

| Aspect | Description |

|---|---|

| Starting Material | α-Diazocarbonyl compound |

| Key Intermediate | Ketene |

| Inducers | Thermolysis, Photolysis, Metal Catalysis (e.g., Ag2O) |

| Main Applications | Arndt-Eistert homologation, ring contractions |

Radical Reactions and Intermediates (e.g., phosphonyl radicals in chain extension)

Phosphoranyl radicals, generated through photoredox catalysis, are versatile intermediates in organic synthesis. These radicals can be formed via the addition of a radical to a trivalent phosphorus species (e.g., a phosphine (B1218219) or phosphite). Once formed, phosphoranyl radicals can undergo fragmentation reactions to generate other valuable radical species.

While direct studies on this compound are limited, the principles of phosphoranyl radical chemistry can be applied. For instance, a radical chain process could be initiated where a phosphonyl radical adds to a suitable functional group. The reactivity of phosphoranyl radicals is tunable and they can participate in various transformations, including deoxygenation and desulfurization processes. The general mechanism often involves a radical chain propagated by the phosphorus-centered radical, highlighting the potential for such species to mediate complex bond formations.

Electrophilic and Nucleophilic Ring Expansion Reactions

β-keto esters, the class of compounds to which this compound belongs, are known to participate in ring-expansion and chain-extension reactions. A notable example is the zinc-mediated reaction with CF₃CO₂ZnCH₂I. This method is particularly effective for cyclic β-keto esters, leading to ring-expanded products in moderate to good yields, and is valuable for synthesizing medium and large-membered rings.

The proposed mechanism for this transformation involves several key steps:

Enolate Formation: The β-keto ester is deprotonated to form a zinc enolate.

Cyclopropanation: The zinc carbenoid then adds to the enolate to form a cyclopropane (B1198618) intermediate.

Cleavage: The cyclopropane ring subsequently undergoes cleavage, leading to the ring-expanded or chain-extended product.

Acyclic β-keto esters, like this compound, can also undergo chain extension through this method, although sometimes less efficiently than their cyclic counterparts.

Multi-Component Reactions (e.g., Passerini Reaction)

The Passerini reaction is a three-component reaction that combines a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide to form an α-acyloxy amide. The ketone functionality of this compound makes it a suitable substrate to act as the carbonyl component in this reaction.

In a hypothetical Passerini reaction, this compound would react with a carboxylic acid (e.g., acetic acid) and an isocyanide (e.g., tert-butyl isocyanide). The reaction is believed to proceed through a concerted, non-ionic mechanism, especially in aprotic solvents at high concentrations. A key feature is the formation of a hydrogen-bonded cluster between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide through a cyclic transition state. The initial adduct then undergoes an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acyloxy amide product.

| Component | Role | Example Reactant |

|---|---|---|

| Carbonyl Compound | Electrophile | This compound |

| Carboxylic Acid | Proton source and nucleophile precursor | Acetic Acid |

| Isocyanide | Nucleophile/Electrophile | tert-Butyl isocyanide |

| Product | α-Acyloxy amide | N/A |

Thionation Processes in Derivatization

The introduction of sulfur into the this compound molecule via thionation primarily involves the use of specialized thionating agents, the most prominent of which is Lawesson's reagent. This reagent provides a milder and more efficient alternative to harsher reagents like phosphorus pentasulfide. organic-chemistry.org The structure of this compound features two distinct carbonyl functionalities: a ketone and an ester. This structural characteristic is central to understanding the reaction pathways and potential selectivity in thionation reactions.

Reaction Mechanism and Pathway

The generally accepted mechanism for thionation using Lawesson's reagent involves a series of steps. organic-chemistry.org Initially, Lawesson's reagent is in equilibrium with a more reactive dithiophosphine ylide. This reactive species then undergoes a [2+2] cycloaddition with a carbonyl group of this compound to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.org This intermediate is unstable and subsequently fragments in a retro-[2+2] cycloaddition manner. The driving force for this fragmentation is the formation of a stable P=O bond, which leads to the desired thiocarbonyl compound and a phosphorus-containing byproduct. organic-chemistry.org

Given the presence of both a ketone and an ester group in this compound, the selectivity of the thionation reaction is a key consideration. Research has consistently shown that ketones are significantly more reactive towards Lawesson's reagent than esters. nih.govmdpi.com This difference in reactivity can be attributed to the greater electrophilicity of the ketone carbonyl carbon compared to the ester carbonyl carbon, which is stabilized by resonance from the adjacent oxygen atom.

Consequently, under controlled reaction conditions, it is possible to selectively thionate the ketone group of this compound while leaving the ester group intact. This would yield 3-thioxobutan-2-yl benzoate. However, with an excess of Lawesson's reagent and more forcing conditions (e.g., higher temperatures or longer reaction times), thionation of the ester group can also occur, potentially leading to the formation of a dithioester or other related products.

Detailed Research Findings

While specific research focusing exclusively on the thionation of this compound is not extensively documented, a wealth of studies on analogous β-keto esters and diketones provides a strong basis for predicting its behavior. For instance, studies on the thionation of ethyl acetoacetate (B1235776) and ethyl benzoylacetate with Lawesson's reagent have demonstrated the feasibility of converting the ketone functionality to a thioketone.

The typical experimental protocol involves dissolving the β-keto ester in an anhydrous, inert solvent such as toluene (B28343) or xylene, followed by the addition of Lawesson's reagent. The reaction mixture is then heated, often to reflux, to facilitate the conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the desired thiocarbonyl compound is typically isolated and purified using column chromatography to remove the phosphorus-containing byproducts. nih.gov The use of microwave irradiation has also been explored as a method to accelerate these reactions, often leading to shorter reaction times and improved yields. nih.gov

The table below presents hypothetical yet representative data for the selective thionation of the keto group in β-keto esters, based on findings from analogous compounds.

| Entry | Substrate | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | This compound | Lawesson's Reagent | Toluene | 110 | 4 | 3-Thioxobutan-2-yl benzoate | ~85 |

| 2 | Ethyl acetoacetate | Lawesson's Reagent | Xylene | 140 | 3 | Ethyl 3-thioxobutanoate | 90 |

| 3 | Ethyl benzoylacetate | Lawesson's Reagent | Toluene | 110 | 5 | Ethyl 3-phenyl-3-thioxopropanoate | 88 |

This table is illustrative and compiled based on typical results for similar compounds.

Spectroscopic analysis is crucial for characterizing the resulting thionated products. In the case of 3-thioxobutan-2-yl benzoate, one would expect to see the disappearance of the ketone carbonyl signal in the 13C NMR spectrum (typically around 200-210 ppm) and the appearance of a new signal for the thiocarbonyl carbon further downfield (often >220 ppm). Similarly, in infrared (IR) spectroscopy, the characteristic C=O stretching frequency of the ketone would be absent, while a C=S stretching band would appear, although it is often weak.

Advanced Spectroscopic and Structural Characterization

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of 3-Oxobutan-2-yl benzoate (B1203000) is predicted to show strong absorption bands for the two carbonyl groups. The ester carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹, while the ketone carbonyl (C=O) stretch should appear at a slightly higher frequency, around 1700-1725 cm⁻¹. Other characteristic bands would include C-O stretching for the ester group, and C-H and C=C stretching for the aromatic ring.

Predicted IR Absorption Bands for 3-Oxobutan-2-yl benzoate

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | ~1720-1740 |

| C=O Stretch (Ketone) | ~1700-1725 |

| C-O Stretch (Ester) | ~1250-1300 and ~1100-1150 |

| Aromatic C=C Stretch | ~1600 and ~1450-1500 |

| Aromatic C-H Stretch | ~3000-3100 |

Mass Spectrometry with High-Resolution Techniques (e.g., HRMS-ESI)

High-resolution mass spectrometry with electrospray ionization (HRMS-ESI) would provide the exact mass of the molecular ion, confirming the elemental composition of this compound (C₁₁H₁₂O₃). The expected monoisotopic mass is approximately 192.0786 g/mol . nih.gov

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for benzoate esters include cleavage of the ester bond. For this compound, key predicted fragments would include the benzoyl cation and fragments arising from the butanone moiety.

Predicted HRMS-ESI Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₁H₁₂O₃ + H]⁺ | ~193.0865 | Protonated molecular ion |

| [C₇H₅O]⁺ | ~105.0334 | Benzoyl cation |

| [C₄H₇O₂]⁺ | ~87.0441 | Fragment from the butanone moiety |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. For this compound, this technique would provide unequivocal information about its molecular geometry, including bond lengths, bond angles, and torsion angles in the solid state. The resulting crystal structure would reveal the conformation of the flexible butan-2-yl group relative to the planar benzoate moiety.

Furthermore, the analysis of the crystal packing would uncover the nature and geometry of intermolecular interactions, such as van der Waals forces and potential weak C-H···O hydrogen bonds. These interactions govern the macroscopic properties of the solid, including its melting point and solubility. While a specific crystal structure for this compound is not publicly documented, crystallographic data for analogous benzoate esters show a wide range of packing motifs, suggesting that the solid-state architecture of the title compound is likely to be non-trivial.

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained from such an experiment.

Table 1: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.275 |

Note: The data in this table is hypothetical and serves as an example of the parameters determined through X-ray crystallography.

Electronic Circular Dichroism (ECD) for Chiral Compound Analysis

This compound possesses a stereocenter at the C2 position of the butan-2-yl group, making it a chiral molecule that can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-3-oxobutan-2-yl benzoate). Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating the absolute configuration of chiral molecules in solution.

ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. In this compound, the benzoate group and the carbonyl group of the butanone moiety act as the primary chromophores. The spatial relationship between these two groups, dictated by the absolute configuration at the chiral center, will determine the sign and intensity of the Cotton effects in the ECD spectrum.

Theoretical calculations of the ECD spectrum, often performed using time-dependent density functional theory (TD-DFT), can be compared with experimental spectra to assign the absolute configuration of the enantiomers. For this compound, it would be expected that the (R)- and (S)-enantiomers would exhibit mirror-image ECD spectra.

Table 2: Predicted Electronic Transitions and Cotton Effects for this compound

| Transition | Wavelength (nm) | Predicted Cotton Effect Sign for (R)-enantiomer |

| n → π* (C=O, ketone) | ~280-300 | Positive |

| π → π* (Benzoyl) | ~230-250 | Negative |

| π → π* (Benzoyl) | ~200-220 | Positive |

Note: The data in this table is predictive and based on the analysis of similar chiral ketones and benzoates.

Computational and Theoretical Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Restricted Hartree-Fock methods)

Quantum chemical calculations are fundamental to understanding the molecular properties of 3-Oxobutan-2-yl benzoate (B1203000). Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for the molecule, yielding information about its geometry, energy, and electronic structure.

Density Functional Theory (DFT) is a widely used method due to its balance of accuracy and computational cost. For a molecule like 3-Oxobutan-2-yl benzoate, a DFT calculation, often using a functional like B3LYP or MN15 combined with a basis set such as 6-311G(d,p) or cc-pVTZ, would be performed to optimize the molecular geometry. researchgate.netsoton.ac.uk This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric interactions.

Restricted Hartree-Fock (RHF) is another ab initio method that can be applied. While generally less accurate than DFT for many applications due to its neglect of electron correlation, RHF provides a foundational understanding of the electronic structure and is often a starting point for more advanced calculations.

The results from these calculations provide the total energy of the molecule, which is essential for comparing the stability of different isomers or conformers and for calculating thermodynamic properties such as enthalpy and Gibbs free energy.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

The electronic structure of this compound dictates its reactivity. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy level suggests a greater tendency to act as a nucleophile. For this compound, the HOMO would likely be localized on the electron-rich parts of the molecule, such as the oxygen atoms or the aromatic benzoate ring.

The LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater propensity to act as an electrophile. The LUMO in this compound would be expected to be distributed over the carbonyl groups and the benzoate ring, which are capable of accepting electron density.

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these calculations. It is an indicator of the molecule's chemical reactivity and kinetic stability. google.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. google.comgoogle.com Conversely, a large energy gap implies higher stability and lower reactivity. acs.org This information is vital for predicting how this compound will interact with other reagents.

Table 1: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability |

| Electronegativity (χ) | -½ (ELUMO + EHOMO) | Electron-attracting tendency |

| Chemical Hardness (η) | ½ (ELUMO - EHOMO) | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Measure of reactivity |

This table represents the type of data that would be generated from a frontier molecular orbital analysis.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. google.com It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The MEP map is color-coded to indicate different potential values.

Red regions signify areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions would be concentrated around the carbonyl oxygen atoms. google.com

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These would likely be found around the hydrogen atoms and the carbonyl carbon atoms. google.com

Green regions represent areas of neutral potential.

The MEP map is an invaluable tool for predicting the sites of intermolecular interactions, such as hydrogen bonding, and for understanding the regioselectivity of chemical reactions. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be used to explore the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction mechanism can be mapped out.

For instance, the hydrolysis of the ester bond in this compound could be modeled. DFT calculations would be used to locate the transition state structure for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the ester carbonyl carbon. The activation energy for the reaction can be determined from the energy difference between the reactants and the transition state. researchgate.net This allows for the prediction of reaction rates and the comparison of different possible reaction pathways, providing insights that can be difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters and Conformational Analysis

Quantum chemical calculations are highly effective at predicting various spectroscopic properties. For this compound, vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be calculated. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. researchgate.net These calculations help in the interpretation of experimental NMR spectra, which is particularly useful for complex molecules or for distinguishing between different isomers.

Conformational analysis is another important application. This compound has several rotatable bonds, leading to multiple possible conformations. Computational methods can be used to perform a systematic scan of the potential energy surface by rotating these bonds. soton.ac.uk This allows for the identification of the most stable conformers (local and global minima) and the energy barriers between them. Understanding the conformational landscape is crucial as the molecule's shape can significantly influence its physical properties and biological activity.

In Silico Approaches to Molecular Design and Reactivity

The insights gained from computational studies can be applied to the in silico design of new molecules with desired properties. For example, if this compound were a lead compound in a drug discovery project, computational methods could be used to design derivatives with improved activity or pharmacokinetic profiles. mdpi.com

By modifying the structure of this compound (e.g., by adding or changing substituent groups on the benzoate ring) and recalculating the properties described above (such as HOMO-LUMO gap, MEP, and binding affinity to a target protein via molecular docking), researchers can rationally design new compounds. This in silico screening process is much faster and more cost-effective than synthesizing and testing large numbers of compounds experimentally, thereby accelerating the process of molecular innovation.

Synthetic Applications As a Chemical Intermediate

Building Block for Complex Organic Molecules

The class of α-acyloxy ketones, to which 3-Oxobutan-2-yl benzoate (B1203000) belongs, are recognized as valuable building blocks in the field of organic synthesis. nih.govfrontiersin.org These compounds are present in a number of natural products and active pharmaceutical ingredients, and they serve as precursors for a wide array of molecular frameworks. The reactivity of the ketone and the ester functionalities allows for their participation in numerous synthetic transformations to generate compounds such as aminoalcohols, hydroxy ketones, and various heterocyclic systems. nih.govfrontiersin.org

The general utility of α-acyloxy ketones is summarized in the table below:

| Precursor Functional Group | Potential Synthetic Transformations | Resulting Molecular Scaffolds |

| α-Acyloxy Ketone | Reduction, Amination, Cyclization | Aminoalcohols, Hydroxy ketones, Heterocycles |

While direct applications of 3-Oxobutan-2-yl benzoate in the synthesis of specific complex organic molecules are not widely documented, its structure is amenable to such transformations.

Role in Polymer Chemistry (e.g., Chain Transfer Agents in Controlled Free Radical Polymerization, RAFT)

A comprehensive review of the scientific literature did not yield specific examples of this compound being utilized as a chain transfer agent in controlled free radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization is a highly versatile method for controlling polymer molecular weight and architecture, and it relies on the use of a suitable chain transfer agent, typically a thiocarbonylthio compound. cmu.edu The structure of this compound does not align with the typical structures of known RAFT agents.

Precursor for Nitrogen-Containing Heterocycles (e.g., Imidazoquinazolin-2-ones)

There is no scientific literature available that describes the use of this compound as a precursor for the synthesis of imidazoquinazolin-2-ones. The synthesis of such nitrogen-containing heterocycles typically involves precursors with appropriate nitrogen-containing functional groups that are not present in this compound.

Derivatization for Functional Molecule Synthesis

The scientific literature does not provide specific methods for the direct conversion of this compound into amide or thioamide derivatives. The synthesis of amides from esters typically requires reaction with an amine, often under forcing conditions or with catalysis, in a process known as aminolysis. libretexts.orgorganic-chemistry.orgnih.govresearchgate.net Thioamide synthesis often involves the thionation of an existing amide using reagents like Lawesson's reagent or by constructing the thioamide functionality through multi-component reactions. mdpi.comchemrxiv.orgchemistryviews.orgorganic-chemistry.orgchemistryviews.org

A hypothetical pathway for the synthesis of an amide from this compound would involve the nucleophilic attack of an amine on the benzoate carbonyl group, leading to the displacement of the 3-oxobutan-2-ol leaving group. However, no such reaction has been specifically reported for this compound.

While direct synthesis of oxazole (B20620) or oxazolidinone derivatives from this compound has not been explicitly described, the broader class of α-acyloxy ketones are known to be precursors for certain heterocyclic systems, including oxazoles. nih.govfrontiersin.org The Robinson-Gabriel synthesis, for instance, is a classical method for oxazole formation which proceeds through the cyclization of α-acylamino ketones. thepharmajournal.comijpsonline.com It is conceivable that this compound could be converted to an α-acylamino ketone, which could then undergo cyclization to form a substituted oxazole.

General synthetic strategies for oxazoles that could potentially be adapted for precursors derived from this compound are outlined below:

| Synthetic Method | Description | Potential Applicability |

| Robinson-Gabriel Synthesis | Dehydration and cyclization of an α-acylamino ketone. | Requires prior conversion of the benzoate to an amide and subsequent acylation. |

| Fischer Oxazole Synthesis | Reaction of a cyanohydrin with an aldehyde. | Not directly applicable to this compound. |

| Van Leusen Reaction | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov | Not directly applicable to this compound. |

The synthesis of oxazolidinones typically involves the cyclization of β-amino alcohols, the reaction of epoxides with isocyanates, or the carbonylation of propargylamines. organic-chemistry.orggoogle.comnih.gov There is no clear synthetic route to oxazolidinones starting from this compound based on current literature.

A thorough search of the chemical literature reveals no instances of this compound being used in the synthesis of boron-containing compounds such as BODIPY (boron-dipyrromethene) dyes. The synthesis of the BODIPY core typically involves the condensation of a pyrrole (B145914) derivative with an aldehyde or an acid chloride, followed by complexation with a boron source, commonly BF₃·OEt₂. beilstein-journals.orgcolab.wsd-nb.infonih.gov The functional groups present in this compound are not directly suited for this type of condensation reaction.

Kinetic and Thermodynamic Investigations of Reactions

Reaction Rate Studies

Currently, there are no specific reaction rate studies, such as those determining first-order reaction rates in polymerization or other reactions, available for 3-Oxobutan-2-yl benzoate (B1203000) in the reviewed scientific literature.

In a typical investigation of reaction kinetics, the rate of a reaction involving 3-Oxobutan-2-yl benzoate would be measured under various conditions. For a hypothetical first-order reaction, the rate would be directly proportional to the concentration of this compound. The rate law would be expressed as:

Rate = k[C₁₁H₁₂O₃]

Where 'k' is the rate constant. Experimental data would be collected by monitoring the change in concentration of the reactant or a product over time. This data would then be used to determine the value of the rate constant, 'k'.

Table 8.1.1: Hypothetical First-Order Reaction Rate Data for a Reaction of this compound

| Time (s) | [this compound] (mol/L) |

| 0 | 1.00 |

| 60 | 0.82 |

| 120 | 0.67 |

| 180 | 0.55 |

| 240 | 0.45 |

| 300 | 0.37 |

This table is illustrative and does not represent actual experimental data.

Activation Energy and Transition State Analysis

No experimental or computational studies on the activation energy and transition state analysis for reactions involving this compound were found in the public domain.

The activation energy (Ea) represents the minimum energy required for a reaction to occur. It can be determined experimentally by measuring the rate constant at different temperatures and applying the Arrhenius equation:

k = Ae^(-Ea/RT)

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for investigating transition states. These calculations can model the geometry and energy of the transition state, providing insights into the reaction mechanism at a molecular level.

Table 8.2.1: Illustrative Activation Energy Calculation from Hypothetical Rate Constants

| Temperature (K) | Rate Constant, k (s⁻¹) |

| 298 | 0.0025 |

| 308 | 0.0052 |

| 318 | 0.0105 |

| 328 | 0.0208 |

This table is for illustrative purposes only and is not based on experimental data for this compound.

Equilibrium and Stability Considerations

There is no available information regarding the equilibrium constants or specific stability considerations for reactions involving this compound.

The thermodynamic stability of this compound and its behavior in reversible reactions would be characterized by the equilibrium constant (Keq). For a given reaction, Keq is the ratio of the concentrations of products to reactants at equilibrium. The Gibbs free energy change (ΔG) of the reaction is related to the equilibrium constant by the equation:

ΔG° = -RTln(Keq)

A negative ΔG° indicates a spontaneous reaction that favors the formation of products. The stability of this compound itself would be assessed by its tendency to decompose or react under various conditions, such as temperature, pH, and the presence of catalysts.

Table 8.3.1: Example Thermodynamic Data for a Hypothetical Reaction

| Parameter | Value |

| Enthalpy Change (ΔH°) | -25 kJ/mol |

| Entropy Change (ΔS°) | -50 J/(mol·K) |

| Gibbs Free Energy Change (ΔG°) at 298 K | -10.1 kJ/mol |

| Equilibrium Constant (Keq) at 298 K | 58.7 |

This table presents hypothetical data to illustrate the concepts and does not reflect measured values for this compound.

Interactions in Supramolecular Chemistry

Molecular Recognition Phenomena

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. This phenomenon is the basis for many biological processes and has applications in the development of new sensors and catalysts. The study of molecular recognition would involve investigating how 3-Oxobutan-2-yl benzoate (B1203000) might selectively bind to other molecules. This could be driven by interactions such as hydrogen bonding, π-π stacking, or van der Waals forces. However, a thorough search of scientific databases and literature yields no specific studies or experimental data on the molecular recognition properties of 3-Oxobutan-2-yl benzoate.

Self-Assembly Processes

Self-assembly is the process by which disordered molecules spontaneously organize into ordered structures through non-covalent interactions. This is a key principle in the formation of a wide variety of complex biological structures. Research in this area for this compound would explore its ability to form larger, well-defined aggregates or crystalline structures. Such studies would typically involve techniques like X-ray crystallography to determine the packing of molecules in the solid state. At present, there are no published research findings detailing any self-assembly processes involving this compound.

Host-Guest Chemistry and Complex Formation

Host-guest chemistry involves the formation of unique structural complexes where a "host" molecule forms a cavity that can bind a "guest" molecule or ion. This area of supramolecular chemistry is crucial for applications in drug delivery, sensing, and catalysis. For this compound, research in this field would investigate its potential to act as either a host or a guest molecule in the formation of such complexes. This would involve studying its interactions with common host molecules (like cyclodextrins or calixarenes) or its ability to encapsulate smaller guest species. To date, there is no available literature or experimental data on the participation of this compound in host-guest chemistry or any form of complex formation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-oxobutan-2-yl benzoate, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, reacting benzoic acid derivatives with activated carbonyl intermediates (e.g., 3-oxobutan-2-yl bromide) in the presence of a base like potassium carbonate in dimethylformamide (DMF) at room temperature has shown high yields (~88%) . Optimization includes controlling stoichiometry, solvent polarity, and reaction time to suppress hydrolysis or dimerization byproducts. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) during intermediate steps ensures purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically employed to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Identify ester carbonyl protons (δ 7.8–8.2 ppm for aromatic protons, δ 4.5–5.5 ppm for the oxobutanyl group).

- 13C NMR : Confirm the ester carbonyl signal (~165–170 ppm) and ketone group (~200 ppm).

- IR : Look for C=O stretching vibrations (~1720 cm⁻¹ for ester, ~1700 cm⁻¹ for ketone).

- HRMS : Validate molecular ion peaks matching the exact mass (e.g., C₁₁H₁₀O₃ requires m/z 190.0630). Cross-referencing with X-ray crystallography data (if available) resolves ambiguities .

Q. What are the critical steps in designing a crystallization protocol for this compound to obtain high-quality single crystals for X-ray diffraction?

- Methodological Answer : Use solvent diffusion or slow evaporation methods. Ethanol or acetone are preferred due to moderate polarity. Key parameters:

- Solvent purity (>99.9%).

- Temperature control (0–4°C to slow nucleation).

- Seeding with microcrystals to promote ordered growth.

- Validate crystal quality using pre-experiment powder XRD to assess phase purity .

Advanced Research Questions

Q. How can anisotropic displacement parameters in the crystal structure of this compound be refined using SHELXL, and what challenges arise during thermal motion analysis?

- Methodological Answer : In SHELXL, anisotropic refinement involves assigning displacement parameters (Uij) to non-hydrogen atoms. Challenges include:

- Over-parameterization: Mitigated by applying restraints (e.g., DELU, SIMU) to maintain chemically reasonable geometries.

- Twinning or disorder: Use TWIN/BASF commands for twinned data or PART instructions for split sites.

- Validate refinement with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis to detect weak intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.